molecular formula C10H9FO2 B1336331 1-(3-Fluorophenyl)cyclopropanecarboxylic acid CAS No. 248588-33-2

1-(3-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No. B1336331
M. Wt: 180.17 g/mol
InChI Key: OKOPJQWSINWAMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopropanecarboxylic acid is a compound that belongs to the family of cyclopropanecarboxylic acids, which are characterized by a three-membered cyclopropane ring attached to a carboxylic acid functional group. The presence of a fluorine atom on the phenyl ring at the 3-position introduces unique electronic and steric properties that can influence the compound's reactivity and physical characteristics.

Synthesis Analysis

The synthesis of fluorinated cyclopropanecarboxylic acids can be achieved through various methods. A rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters has been described as an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, which is structurally related to 1-(3-Fluorophenyl)cyclopropanecarboxylic acid . Another related compound, 2-fluoro-1-aminocyclopropane-1-carboxylic acid, was synthesized through cyclopropanation followed by Curtius rearrangement and other steps . These methods highlight the versatility of cyclopropanation reactions in synthesizing fluorinated cyclopropane derivatives.

Molecular Structure Analysis

The molecular structure and conformation of fluorinated cyclopropanecarboxylic acids have been studied using various techniques. For instance, the conformational properties of 1-fluorocyclopropanecarboxylic acid were explored using microwave spectroscopy and quantum chemical calculations, revealing multiple stable conformers with different energies and dipole moments . The absolute configuration of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by single-crystal X-ray diffraction, providing insights into the spatial arrangement of the substituents around the cyclopropane ring .

Chemical Reactions Analysis

Fluorinated cyclopropanecarboxylic acids can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the influence of the fluorine atom. For example, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and reacted with pyrrolidine and piperidine to yield products with potential antibacterial activity . The reactivity of these compounds underscores the potential of fluorinated cyclopropanecarboxylic acids in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopropanecarboxylic acids are influenced by the presence of the fluorine atom and the cyclopropane ring. The inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests demonstrated different host-guest stoichiometries and hydrogen bonding patterns, indicating the role of molecular geometry in determining physical properties . Additionally, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcased the ability to modify the cyclopropane core to yield compounds with specific properties .

Scientific Research Applications

Alzheimer's Disease Research

1-(3-Fluorophenyl)cyclopropanecarboxylic acid derivatives have been studied for their potential in treating Alzheimer's disease. A specific compound, CHF5074, a γ-secretase modulator, showed promise in attenuating brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease. This suggests a potential application in the treatment or management of Alzheimer's disease (Imbimbo et al., 2009).

Molecular Structure Studies

The molecular structure and conformation of related cyclopropanecarboxylic acid compounds have been extensively studied. For instance, research on the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid provides valuable insights into the structural properties of these compounds, which can be critical for understanding their reactivity and potential applications (Korp, Bernal, & Fuchs, 1983).

Synthetic Method Development

Research into the synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcases the development of efficient synthetic methods for compounds containing the cyclopropanecarboxylic acid moiety. These methods can be crucial for the large-scale production of pharmaceuticals and other chemicals (Zhou et al., 2021).

Quantum Chemical Studies

The compound has also been a subject of quantum chemical studies, like the investigation of the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid. This research enhances our understanding of the molecular dynamics and interactions at a quantum level, which is vital for predicting the behavior of these compounds in various applications (Møllendal, Leonov, & de Meijere, 2005).

Biological Activity Exploration

The search for biologically active compounds in derivatives of cyclopropanecarboxylic acid, including those with fluorophenyl groups, is a notable area of research. These studies explore the potential of these compounds in various biological applications, such as antimicrobial activity, which could lead to the development of new pharmaceuticals (Issayeva et al., 2019).

X-ray Diffraction Studies

The structure and absolute configuration of similar compounds, like (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid, have been determined through X-ray diffraction methods. These studies are crucial for accurately determining the three-dimensional structure of molecules, which is essential for understanding their chemical behavior and potential applications (Ries & Bernal, 1985).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-(3-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOPJQWSINWAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424422
Record name 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)cyclopropanecarboxylic acid

CAS RN

248588-33-2
Record name 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Come, TJ Senter, MP Clark, JJ Court… - Journal of medicinal …, 2021 - ACS Publications
Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 | Journal of Medicinal Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 3 pubs.acs.org

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